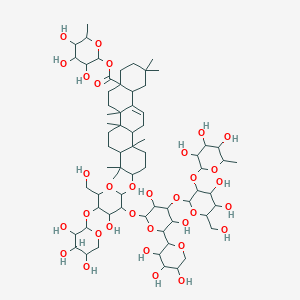
Mimonoside A
Description
Mimonoside A is a triterpenoid saponin isolated from Mimosa species, notably Mimosa hamata and Mimosa hostilis. As a saponin, it consists of a triterpene aglycone backbone (typically oleanane-type) linked to sugar moieties. Additionally, it exhibits dermatological properties, promoting proliferation of dermal fibroblasts and keratinocytes, which aids in skin regeneration and protection against oxidative stress .
Properties
CAS No. |
135754-97-1 |
|---|---|
Molecular Formula |
C69H112O33 |
Molecular Weight |
1469.6 g/mol |
IUPAC Name |
(3,4,5-trihydroxy-6-methyloxan-2-yl) 10-[3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(3,4,5-trihydroxyoxan-2-yl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C69H112O33/c1-25-36(74)41(79)46(84)58(92-25)100-55-44(82)40(78)31(21-70)94-62(55)98-52-49(87)54(53-43(81)38(76)29(72)23-90-53)99-60(50(52)88)101-56-48(86)51(97-57-45(83)39(77)30(73)24-91-57)32(22-71)95-61(56)96-35-13-14-66(7)33(65(35,5)6)12-15-68(9)34(66)11-10-27-28-20-64(3,4)16-18-69(28,19-17-67(27,68)8)63(89)102-59-47(85)42(80)37(75)26(2)93-59/h10,25-26,28-62,70-88H,11-24H2,1-9H3 |
InChI Key |
WJARUDQQRKPGCR-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)OC1C(C(C(C(O1)C)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC4C(C(C(OC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)OC1C(C(C(C(O1)C)O)O)O)C)C)C)CO)OC1C(C(C(CO1)O)O)O)O)C1C(C(C(CO1)O)O)O)O)CO)O)O)O)O)O |
Synonyms |
3-O-(((alpha-rhamnopyranosyl(1-2)-beta-glucopyranosyl-(1-3))-(alpha-arabinopyranosyl-(1-4))-beta-xylopyranosyl-(1-2))-(beta-xylopyranosyl-(1-4))-beta-glucopyranosyl)-28-O-alpha-rhamnopyranosyloleanolic acid mimonoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues within the Mimosa Genus
Mimonoside D
- Source : Mimosa diplotricha .
- Structure: Oleanane-type triterpene with sugar chains at C-3 (α-L-arabinopyranose) and C-28 (β-D-xylopyranosyl-(1→2)-β-D-glucopyranose) .
- However, co-isolated flavonoids (e.g., 7,4'-dihydroxyflavone) from M. diplotricha showed moderate activity against Proteus mirabilis (MIC = 32 µg/mL) and weak effects on Pseudomonas aeruginosa (MIC = 64 µg/mL) .
- Key Difference: The C-28 esterification with a xylose-glucose disaccharide in Mimonoside D may influence solubility and target specificity compared to Mimonoside A’s sugar configuration (undisclosed in evidence but inferred to differ) .
Mimonosides B and C
- Source : Mimosa hamata .
- Structure : Likely oleanane-type saponins with variations in sugar units (exact structures unspecified).
- Bioactivity: Similar to this compound, both exhibit broad-spectrum antimicrobial activity against Gram-negative bacteria and fungi. However, none are effective against A. niger or C. albicans .
Comparative Data Table
Mechanistic and Structural Insights
- Sugar Chain Impact: Saponins with C-3 and C-28 glycosylation (e.g., Mimonoside D, Rheediosides) exhibit enhanced solubility and membrane interaction, critical for antimicrobial activity. This compound’s efficacy against Gram-negative bacteria may stem from similar sugar-mediated disruption of lipid bilayers .
- Aglycone Backbone: Oleanane-type saponins (this compound, D) show broader bioactivity than lupane-types (lupeol), likely due to their amphiphilic nature .
- Functional Trade-offs: this compound’s dual dermatological and antimicrobial roles are rare among saponins, which typically specialize in one domain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


